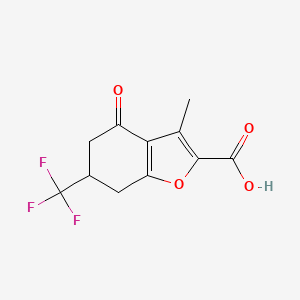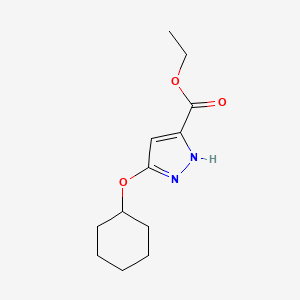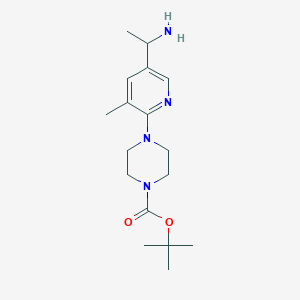
tert-Butyl 4-(5-(1-aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯: 是一种复杂的有机化合物,其结构包含叔丁基、哌嗪环和吡啶部分。
准备方法
合成路线和反应条件
4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯的合成通常涉及多步有机反应。一种常见的方法是从哌嗪环的制备开始,然后引入吡啶部分和叔丁基。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保以高纯度获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和连续流动系统,以优化产量和效率。使用自动化系统监控和控制反应参数对于维持最终产品的稳定性和质量至关重要。
化学反应分析
反应类型
4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以参与亲核取代或亲电取代反应,具体取决于存在的官能团。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 卤代溶剂和钯碳等催化剂。
主要生成产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学
在化学领域,4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯用作合成更复杂分子的构建块。其独特的结构允许创建用于药物发现和开发的各种化学库。
生物学
在生物学研究中,该化合物可以用作探针来研究酶相互作用和受体结合。它与生物大分子相互作用的能力使其成为理解生化途径的宝贵工具。
医学
在医学领域,4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯具有作为医药中间体的潜在应用。它可以用于合成针对特定疾病(如癌症或神经系统疾病)的药物。
工业
在工业领域,该化合物可用于生产先进材料,如聚合物和涂料。其化学稳定性和反应活性使其适合各种工业应用。
作用机制
4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物学效应。涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
- 4-(5-(1-氨基乙基)-1H-1,2,4-三唑-3-基)哌嗪-1-羧酸叔丁酯
- 4-(5-(1-氨基乙基)-1H-吡唑-3-基)哌嗪-1-羧酸叔丁酯
独特性
4-(5-(1-氨基乙基)-3-甲基吡啶-2-基)哌嗪-1-羧酸叔丁酯因其官能团和结构特征的特定组合而独一无二。这种独特性使其与类似化合物相比,表现出独特的化学反应性和生物活性。
属性
分子式 |
C17H28N4O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12-10-14(13(2)18)11-19-15(12)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10-11,13H,6-9,18H2,1-5H3 |
InChI 键 |
DFHIIGAJFBUYMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



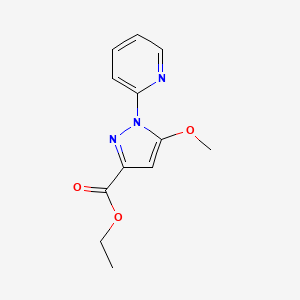
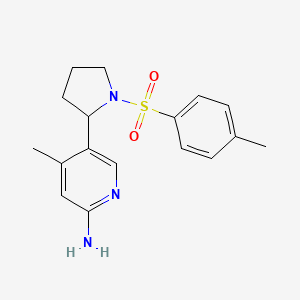






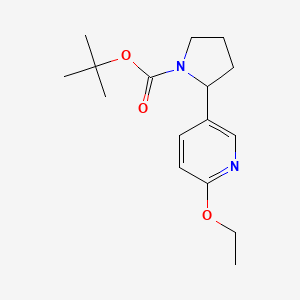
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)

